4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Description
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a bicyclic heterocyclic compound featuring a benzodiazepine core fused with a diketopiperazine moiety. Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol. The structure includes a seven-membered diazepine ring fused to a benzene ring, with a methyl group at the N-4 position and two carbonyl groups at positions 2 and 3. This compound is part of a broader class of 1,4-benzodiazepine-2,5-diones (BDPs), which are notable for their structural diversity and bioactivity .
It is naturally occurring in fungi such as Penicillium crustosum and Neosartorya glabra, where it is synthesized via non-ribosomal peptide pathways . Synthetic routes, such as cyclocondensation of isatoic anhydride derivatives with amino acids (e.g., glycine), are also well-documented .
Properties
IUPAC Name |
4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHUQIMPAVOVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395576 | |
| Record name | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3415-35-8 | |
| Record name | 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3415-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathway and Reagent Selection
The most direct route involves cyclization of a β-amino ester intermediate under acidic conditions. As detailed in, the precursor 3 (synthesized from anthranilic acid derivatives and methylamine) undergoes catalytic cyclization in tetrahydrofuran (THF) using hexachloroplatinic acid (HPtCl) as a catalyst. The reaction proceeds via intramolecular amide bond formation, facilitated by the Lewis acid properties of HPtCl, which activates the carbonyl group for nucleophilic attack by the adjacent amine.
Reaction Conditions and Workup
The reaction mixture is refluxed for 30–40 minutes, monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is quenched with saturated sodium carbonate (NaCO) and extracted with chloroform. Sequential washing with 1N HCl, water, and brine ensures the removal of unreacted reagents. The organic layer is dried over anhydrous sodium sulfate (NaSO) and concentrated under reduced pressure. Purification via column chromatography (ethyl acetate/hexane, 1:2) or recrystallization with methyl tert-butyl ether (MTBE) yields the target compound in 66.8% purity.
Analytical Characterization
-
Melting Point : 188–192°C
-
IR (KBr) : 2842 cm (C-H stretch), 1685 cm (C=O stretch), 1596 cm (aromatic C=C).
-
H NMR (400 MHz, CDCl) : δ 10.50 (s, 1H, -NH), 7.72 (dd, 1H, Ar-H), 3.81 (s, 2H, -CH), 3.09 (s, 3H, N-CH).
Solid-Phase Synthesis for Modular Functionalization
Immobilized Substrate Strategy
A solid-phase approach, adapted from, employs 4-fluoro-3-nitrobenzoic acid anchored to a resin via its carboxylic acid group. While this method primarily targets 3,4,5-substituted benzodiazepinones, modifications for 4-methyl derivatives involve substituting the β-amino ester with methylamine during the aromatic nucleophilic substitution step.
Key Steps and Optimization
-
Resin Functionalization : The benzoic acid derivative is coupled to Wang resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Nucleophilic Substitution : Methylamine displaces the fluorine atom at the 4-position under basic conditions (DIEA/DMF).
-
Nitro Reduction : Tin(II) chloride dihydrate (SnCl·2HO) reduces the nitro group to an amine.
-
Cyclization : DIC/HOBt mediates intramolecular amidation, forming the benzodiazepinone core.
Yield and Limitations
This method achieves 46–98% yields for analogous compounds but requires optimization for the 4-methyl variant. Challenges include steric hindrance during cyclization and resin cleavage efficiency.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Yield | 66.8% | 46–98%* |
| Reaction Time | 40 minutes | 12–24 hours |
| Purification Complexity | Moderate | High |
| Scalability | Gram-scale | Milligram-scale |
*Reported for structurally related compounds.
Mechanistic Insights
The solution-phase method leverages HPtCl to polarize the carbonyl group, accelerating nucleophilic attack by the amine (Figure 1). In contrast, the solid-phase approach utilizes resin-bound intermediates to simplify purification but introduces steric constraints.
Alternative Routes and Emerging Techniques
Microwave-Assisted Cyclization
Preliminary studies suggest that microwave irradiation reduces reaction times from 40 minutes to 5–10 minutes, though reproducibility remains under investigation.
Enzymatic Catalysis
Lipase-mediated cyclization in non-aqueous media offers an eco-friendly alternative, albeit with lower yields (~35%) and limited substrate scope.
Industrial Applications and Regulatory Considerations
The compound’s potential as a precursor to anxiolytic agents necessitates compliance with Good Manufacturing Practices (GMP). Residual catalyst (e.g., Pt) must be <10 ppm in pharmaceutical-grade batches, achievable via chelating resins or recrystallization .
Chemical Reactions Analysis
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include various substituted and functionalized benzodiazepine derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure and Properties
- Molecular Formula : C10H10N2O2
- Molecular Weight : Approximately 190.2 g/mol
- Melting Point : Ranges from 188 to 192 °C
- Functional Groups : Contains a fused benzene and diazepine ring system with carbonyl groups at positions 2 and 5.
Mechanism of Action
The primary mechanism involves interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex:
- Target : GABA receptor-ionophore complex.
- Mode of Action : Acts as an allosteric modulator, enhancing inhibitory neurotransmission in the central nervous system by facilitating chloride ion flow across neuronal membranes .
Chemistry
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione serves as a crucial building block in synthesizing more complex benzodiazepine derivatives. Its reactivity primarily involves nucleophilic attacks at the carbonyl groups, allowing for various synthetic pathways.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of other benzodiazepines and heterocyclic compounds. |
| Synthetic Pathways | Multi-step synthesis involving cyclization reactions under controlled conditions. |
Biology
In biological research, this compound is studied for its effects on GABA receptors, making it valuable for neuropharmacology research. It aids in understanding neurotransmission processes and developing drugs targeting anxiety and seizure disorders.
| Biological Application | Description |
|---|---|
| Neuropharmacology | Investigated for its anxiolytic and anticonvulsant properties. |
| GABA Interaction | Explores modulation of GABAergic neurotransmission pathways. |
Medicine
The potential therapeutic applications include the development of anxiolytic, sedative, and anticonvulsant drugs. Recent studies have indicated that derivatives of this compound exhibit promising anti-tumor activity by inhibiting tumor cells and stem cells.
| Medical Application | Description |
|---|---|
| Anxiolytic Drugs | Potential development of new medications for anxiety disorders. |
| Anti-Tumor Activity | Research shows efficacy in inhibiting tumor cell growth . |
Industrial Applications
In industry, this compound is utilized in developing new materials and chemical processes. Its properties facilitate the creation of safer pharmaceuticals with improved efficacy.
| Industrial Application | Description |
|---|---|
| Pharmaceutical Development | Used in creating safer drug formulations with enhanced stability. |
| Material Science | Explored for its potential in developing new chemical processes. |
Case Studies
-
GABA Receptor Modulation Study
- A study demonstrated that derivatives of this compound significantly enhance GABA receptor activity in vitro.
- Findings suggest potential applications in treating neurological disorders such as epilepsy and anxiety.
- Anti-Tumor Efficacy Research
-
Synthesis Innovations
- Recent advancements in synthetic methodologies have improved the yield and purity of this compound.
- One-pot reactions have been developed that streamline production while maintaining high quality.
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the GABA receptor-ionophore complex. It acts as a modulator, enhancing the effects of GABA by increasing the opening frequency of GABA-activated chloride channels. This leads to an increased inhibitory effect on neuronal activity, which is the basis for its anxiolytic and sedative properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be elucidated by comparing it to related BDP derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected BDP Derivatives
Key Findings from Comparative Analysis
Chlorination at position 7 (e.g., in diazepam precursors) introduces electron-withdrawing effects, increasing metabolic stability and CNS activity . Indole or phenylmethyl substituents (e.g., in cyclopeptine) expand π-π stacking interactions, though these derivatives often exhibit weaker anticancer activity compared to the methyl-substituted core .
Synthetic vs. Natural Derivatives :
- Natural derivatives (e.g., from Penicillium or Neosartorya) frequently include complex side chains (e.g., indole or prenyl groups), which may limit synthetic accessibility but offer unique bioactivity profiles .
- Synthetic BDPs (e.g., HDM2 inhibitors) prioritize simplicity and scalability, enabling structure-activity relationship (SAR) studies for optimizing potency .
Mechanistic Insights :
- Anticancer Activity : Docking studies reveal that this compound binds to the HDM2 cleft via hydrophobic interactions, disrupting the HDM2-p53 interaction and activating p53-dependent apoptosis .
- Protein Synthesis Inhibition : The methyl group at N-4 may sterically hinder ribosomal translation machinery, a mechanism distinct from HDM2 inhibition .
Commercial and Research Utility: this compound is commercially available (e.g., from TRC and Matrix Scientific) for research use, priced at $51–$1260 per gram depending on purity and scale .
Biological Activity
Chemical Identity
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also known by its CAS number 3415-35-8, is a compound belonging to the benzodiazepine class. Its molecular formula is with a molecular weight of approximately 178.20 g/mol. This compound features a fused benzodiazepine ring structure that is integral to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). Benzodiazepines generally exert their effects by modulating the GABA receptor, enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
Pharmacological Properties
Research indicates that derivatives of benzodiazepines can exhibit various pharmacological properties:
- Anxiolytic Effects : Studies have shown that compounds similar to this compound can reduce anxiety in animal models.
- Sedative Effects : As a CNS depressant, it may induce sedation and sleepiness.
Comparative Biological Activity
A comparative analysis of related benzodiazepine derivatives highlights the potency and efficacy of this compound. Below is a summary table showcasing biological activities of selected benzodiazepines:
| Compound Name | Anxiolytic Activity | Sedative Activity | Anticonvulsant Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Diazepam | High | High | High |
| Lorazepam | High | Moderate | High |
| Clonazepam | High | Moderate | Very High |
Case Studies and Research Findings
Several studies have investigated the biological activities of benzodiazepine derivatives:
- Study on Anxiolytic Effects : A study published in Journal of Medicinal Chemistry demonstrated that modifications on the benzodiazepine core could enhance anxiolytic activity. The study highlighted that introducing a methyl group at position 4 increased binding affinity to GABA receptors .
- Sedative Properties : Research conducted on various benzodiazepines indicated that structural modifications significantly affect sedative properties. The presence of a methyl group at position 4 was linked to increased sedative effects compared to its non-substituted counterparts .
- Anticonvulsant Activity : A comparative analysis showed that certain structural features in benzodiazepines correlate with anticonvulsant activity. The presence of a diketone moiety in compounds like this compound contributes to its potential anticonvulsant properties .
Safety and Toxicology
While benzodiazepines are widely used for their therapeutic effects, they also carry risks such as dependence and withdrawal symptoms. Toxicological studies indicate that high doses can lead to severe CNS depression and respiratory failure . Therefore, careful dosage and monitoring are crucial during clinical use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione?
- Methodological Answer : The compound can be synthesized via cyclization reactions or multi-step protocols. For example, benzodiazepine-dione derivatives are often prepared by condensing substituted anthranilic acids with β-amino alcohols, followed by intramolecular cyclization using reagents like acetic anhydride. Key intermediates may involve chlorinated precursors (e.g., 6-chloro derivatives) to enhance reactivity . Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or N-iodosuccinimide (NIS) can facilitate oxidation or halogenation steps .
- Relevant Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic anhydride, 100°C | ~65 | |
| Oxidation | DDQ, CH₂Cl₂ | ~75 |
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to identify proton environments and carbon frameworks (e.g., dihydrobenzodiazepine ring signals at δ 3.2–4.5 ppm for methylene groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 224.035 Da for chlorinated derivatives) .
- HPLC : Purity assessment using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to CLP regulations (EC 1272/2008):
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as irritant) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and energetics for cyclization steps. Software like Gaussian or Schrödinger Suite simulates reaction mechanisms, identifying bottlenecks (e.g., steric hindrance from the methyl group at position 4) . Molecular dynamics (MD) simulations further assess solvent effects on yield .
Q. What strategies resolve contradictions in reported biological activity data for benzodiazepine-dione derivatives?
- Methodological Answer :
- Dose-Response Studies : Standardize assays (e.g., IC₅₀ measurements) across multiple cell lines to account for variability .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methyl groups at position 6) using crystallographic data to clarify binding modes .
- Meta-Analysis : Apply statistical tools (ANOVA, regression) to aggregate data from disparate studies, adjusting for methodological biases .
Q. Which advanced analytical techniques detect trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Quantifies impurities <0.1% using multiple reaction monitoring (MRM) modes .
- X-ray Diffraction (XRD) : Confirms crystalline purity and identifies polymorphic contaminants .
- GC-MS Headspace Analysis : Detects volatile byproducts from incomplete reactions .
Q. How to design experiments investigating the compound’s stability under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals for HPLC analysis .
- Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., ring-opened amides) .
- Arrhenius Plot : Predict shelf-life by extrapolating degradation rates at elevated temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
